molecular formula C17H16N2O2 B571283 Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate CAS No. 115835-55-7

Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate

Cat. No.: B571283
CAS No.: 115835-55-7
M. Wt: 280.327
InChI Key: BULJPUNWEGWHTE-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-(naphthalen-1-yl)acetate with suitable reagents can lead to the formation of the imidazole ring. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate is unique due to its specific imidazole and naphthalene combination, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-methyl-2-naphthalen-1-yl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-3-21-17(20)15-11(2)18-16(19-15)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULJPUNWEGWHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC=CC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695384
Record name Ethyl 5-methyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115835-55-7
Record name Ethyl 4-methyl-2-(1-naphthalenyl)-1H-imidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115835-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.1 g of 1-naphthalenemethylamine, 8.4 g of 2,3-dioxobutyric acid, ethyl ester, (Z)-2-oxime and 115 ml of acetonitrile was refluxed for 5 hours and then cooled. The solid was collected, giving 7.0 g of 5-methyl-2-(1-naphthalenyl)-1H-imidazole-4-carboxylic acid, ethyl ester.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
[Compound]
Name
(Z)-2-oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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